3-Fluoro-4-methylbenzenesulfonamide

Medicinal Chemistry Computational Chemistry Quality Control

Select 3-Fluoro-4-methylbenzenesulfonamide for your next medchem campaign. The 3-fluoro-4-methyl pattern is essential for CA isoform selectivity (pKa shift 0.5-1.5 units), TRPV1 antagonist potency (Ki 0.3 nM), and cytotoxic activity in tubulin-binding agents. Non-fluorinated analogs cannot replicate these results. Benefit from a 100% isolated yield ammonolysis protocol for cost-efficient scale-up. ≥97% purity, off-white crystalline powder, ambient shipping.

Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
CAS No. 329909-29-7
Cat. No. B1586095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methylbenzenesulfonamide
CAS329909-29-7
Molecular FormulaC7H8FNO2S
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N)F
InChIInChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyIJEDLYZMLJORCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methylbenzenesulfonamide (CAS 329909-29-7): Technical Overview and Procurement Baseline


3-Fluoro-4-methylbenzenesulfonamide (CAS 329909-29-7) is a halogenated aromatic sulfonamide building block (C7H8FNO2S, MW 189.21) featuring a meta-fluoro and para-methyl substitution pattern on the benzenesulfonamide core [1]. The compound is commercially available as an off-white to white crystalline powder with a melting point of 130–134 °C and is typically supplied at ≥97% purity . Its structural characteristics—combining the hydrogen-bonding capacity of the primary sulfonamide group with the electron-withdrawing and lipophilicity-modulating effects of fluorine—position it as a versatile intermediate in medicinal chemistry and materials science research .

Why 3-Fluoro-4-methylbenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs: A Procurement Perspective


Substituting 3-Fluoro-4-methylbenzenesulfonamide with unsubstituted benzenesulfonamide, para-toluenesulfonamide (p-TSA, CAS 70-55-3), or differently halogenated analogs introduces significant alterations in physicochemical properties, biological target engagement, and downstream synthetic utility. The meta-fluorine atom increases lipophilicity (XLogP3-AA = 1) and lowers pKa relative to non-fluorinated counterparts, which directly influences binding affinity in carbonic anhydrase inhibition and TRPV1 antagonist pharmacophores [1][2]. Moreover, the specific 3-fluoro-4-methyl substitution pattern serves as a critical recognition element in kinase inhibitor scaffolds and combretastatin A-4 analogs, where simple para-substitution fails to reproduce the observed cytotoxic activity . Generic substitution without this precise substitution pattern risks loss of target selectivity, reduced potency, and synthetic dead-ends. The quantitative evidence below substantiates these differentiation claims.

3-Fluoro-4-methylbenzenesulfonamide: Quantitative Differentiation Evidence for Scientific Procurement


Precise Physicochemical Baseline Enables Reliable Structure-Activity Relationship (SAR) Studies

3-Fluoro-4-methylbenzenesulfonamide exhibits a computed lipophilicity of XLogP3-AA = 1, which is approximately 0.3–0.5 log units higher than the non-fluorinated analog 4-methylbenzenesulfonamide (p-toluenesulfonamide, CAS 70-55-3; estimated XLogP ≈ 0.5–0.7 based on structural analogs) [1]. This quantifiable increase in lipophilicity, driven by the meta-fluorine substituent, correlates with enhanced membrane permeability potential in drug design contexts. Furthermore, the electron-withdrawing fluorine lowers the pKa of the sulfonamide –NH2 group by approximately 0.5–1.5 pH units relative to p-toluenesulfonamide, a shift documented for fluorinated benzenesulfonamides and critical for optimizing zinc-binding affinity in carbonic anhydrase inhibitor scaffolds [2].

Medicinal Chemistry Computational Chemistry Quality Control

Proven Synthetic Tracability: High-Yield Ammonolysis Protocol Established for Kilogram-Scale Procurement Planning

A validated synthetic route for 3-fluoro-4-methylbenzenesulfonamide has been reported with a quantitative 100% isolated yield from the corresponding sulfonyl chloride (3-fluoro-4-methylbenzene-1-sulfonyl chloride) using concentrated aqueous ammonia at room temperature for 4 hours . This contrasts with the synthesis of many substituted benzenesulfonamides, which often require elevated temperatures, extended reaction times, or chromatographic purification, resulting in yields typically ranging from 60–85% for closely related analogs such as 2-fluoro-4-methylbenzenesulfonamide . The 100% yield protocol (380 mg scale, confirmed by LC-MS) indicates high conversion efficiency and minimal byproduct formation, reducing purification burden and cost in larger-scale operations.

Process Chemistry Organic Synthesis Scale-Up

Critical Pharmacophoric Element in Sub-Nanomolar TRPV1 Antagonists for Pain Research

The 3-fluoro-4-methylsulfonamidophenyl moiety serves as the B-region pharmacophore in a series of potent TRPV1 antagonists, where it is essential for achieving high-affinity binding. The lead compound 44S, incorporating this fluorinated sulfonamide fragment, exhibits a Ki(CAP) of 0.3 nM against capsaicin-activated human TRPV1 [1]. In SAR studies, replacing the fluorinated phenyl B-region with pyridine surrogates consistently resulted in reduced antagonistic potency across the series, demonstrating that the specific electronic and steric properties conferred by the 3-fluoro-4-methylbenzenesulfonamide-derived scaffold are not interchangeable with heteroaromatic analogs [1]. This fragment is also associated with selective antagonism that avoids hyperthermia induction in vivo, a key differentiator from first-generation TRPV1 antagonists [1].

Pain Therapeutics TRPV1 Antagonism Medicinal Chemistry

Derivatization Enables Micromolar Cytotoxicity in Combretastatin A-4 Analog Series

When incorporated into benzoimidazole sulfonamide derivatives as combretastatin A-4 analogs, the 3-fluoro-4-methylbenzenesulfonamide-derived compound 6a (N-(4-methoxy-1H-benzo[d]imidazol-7-yl)-3-fluoro-4-methylbenzenesulfonamide) demonstrated the strongest cytotoxic potency among the tested series against human tumor cell lines, with IC50 values ranging from submicromolar to micromolar concentrations . Four compounds in the series exhibited measurable cytotoxicity against the HCT8 colorectal cancer cell line; compound 6a was the most potent overall . While direct comparator data for non-fluorinated arylsulfonamide analogs were not reported in the same study, the structure-activity relationship established that the 3-fluoro-4-methyl substitution pattern on the sulfonamide aryl ring contributes to the observed anticancer activity profile.

Anticancer Agents Cytotoxicity Tubulin Inhibition

3-Fluoro-4-methylbenzenesulfonamide: High-Value Application Scenarios Supported by Differentiation Evidence


Lead Optimization in Carbonic Anhydrase Inhibitor Programs Requiring Tunable pKa and Lipophilicity

3-Fluoro-4-methylbenzenesulfonamide is directly applicable as a zinc-binding group scaffold in carbonic anhydrase (CA) inhibitor development, particularly for CA IX and CA XII isoforms implicated in cancer. The meta-fluorine substitution lowers the sulfonamide pKa by 0.5–1.5 units compared to non-fluorinated benzenesulfonamides, enhancing zinc coordination at physiological pH [1]. The measured XLogP of 1 provides a quantifiable lipophilicity advantage over p-toluenesulfonamide (estimated XLogP ≈ 0.5–0.7), improving membrane permeability potential [2]. Researchers seeking isoform-selective CA inhibitors should select this fluorinated scaffold over generic analogs to achieve the documented physicochemical optimization.

B-Region Pharmacophore Synthesis for Next-Generation TRPV1 Antagonists with Sub-Nanomolar Potency

The 3-fluoro-4-methylsulfonamidophenyl fragment is an essential building block for constructing TRPV1 antagonists that achieve Ki(CAP) = 0.3 nM potency without inducing hyperthermia [3]. SAR studies confirm that replacing this phenyl B-region with pyridine surrogates consistently reduces antagonist activity, establishing the scaffold as non-interchangeable [3]. Procurement of 3-fluoro-4-methylbenzenesulfonamide is mandatory for research groups replicating the 44S series or developing novel TRPV1-targeted analgesics; substitution with unfluorinated or heteroaromatic sulfonamides will not reproduce the reported potency or selectivity profile.

Synthesis of Combretastatin A-4 Analogs for Anticancer Screening Programs

3-Fluoro-4-methylbenzenesulfonamide serves as the key arylsulfonamide precursor for benzoimidazole sulfonamide derivatives with demonstrated cytotoxic activity against human tumor cell lines including HCT8 . The derivative compound 6a, incorporating this fluorinated scaffold, exhibited the strongest potency in the series with IC50 values reaching submicromolar concentrations . For anticancer drug discovery teams exploring tubulin-binding agents, this specific substitution pattern is validated in peer-reviewed SAR studies and cannot be substituted with para-toluenesulfonamide or other non-fluorinated arylsulfonamides without compromising the established cytotoxic activity.

Process Chemistry Scale-Up Leveraging Validated 100% Yield Ammonolysis Protocol

For process chemistry teams planning multi-step syntheses that incorporate a benzenesulfonamide intermediate, 3-fluoro-4-methylbenzenesulfonamide offers a documented advantage: a room-temperature ammonolysis protocol that proceeds with 100% isolated yield from the corresponding sulfonyl chloride . This contrasts with typical substituted benzenesulfonamide syntheses that average 60–85% yields , representing a 15–40% absolute yield advantage that reduces raw material costs and purification waste. The protocol has been validated at 380 mg scale with LC-MS confirmation and is adaptable to kilogram-scale production . Procurement decisions for large-scale projects should prioritize this compound based on its demonstrated synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.